Spiramycin III

Microbiological potency Interlaboratory study Macrolide antibiotics

Unlike commercial spiramycin mixtures, Spiramycin III (CAS 24916-52-7) is a single, well-characterized macrolide bearing a 3-O-propionyl substituent. With 72% relative potency versus Spiramycin I, it is the mandatory reference standard for reversed-phase HPLC methods that resolve components I, II, and III per EP specifications. Use it to calibrate potency assays, validate impurity profiling, and conduct component-specific SAR and PK/PD studies. Its defined melting point (127–131°C) and optical rotation (-83°) provide orthogonal identity confirmation. Do not substitute with crude spiramycin—component-specific quantification demands a pure standard.

Molecular Formula C46H78N2O15
Molecular Weight 899.1 g/mol
CAS No. 24916-52-7
Cat. No. B1681078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramycin III
CAS24916-52-7
SynonymsSpiramycin III;  Foromacidin C;  Foromacidine C;  Spiramycin 3; 
Molecular FormulaC46H78N2O15
Molecular Weight899.1 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C
InChIInChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1
InChIKeyHSZLKTCKAYXVBX-LYIMTGTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spiramycin III (CAS 24916-52-7): A Reference-Grade Macrolide Component for Antimicrobial and Analytical Research


Spiramycin III (CAS 24916-52-7), also designated as Spiramycin C, is a 16-membered macrolide antibiotic produced by fermentation of *Streptomyces ambofaciens* [1]. It is one of three primary structural components within the spiramycin complex, distinguished from Spiramycin I and II by the presence of a 3-O-propionyl substituent on the aglycone lactone ring [2]. The compound has a molecular weight of 899.12 g/mol (C₄₆H₇₈N₂O₁₅), a melting point of 127–131°C, and an optical rotation of -83° (c=0.6, EtOH) . As a single, well-characterized component rather than the heterogeneous mixture found in pharmaceutical-grade spiramycin, Spiramycin III serves as a critical reference standard for analytical method development, quality control of commercial spiramycin preparations, and studies requiring precise component-specific biological activity data [3].

Why Spiramycin III (CAS 24916-52-7) Cannot Be Interchanged with Spiramycin I, Spiramycin II, or Crude Spiramycin Mixtures


The three major spiramycin components—I, II, and III—exhibit distinct microbiological potencies and physicochemical properties due to differences in their 3-O-substituents [1]. Spiramycin I, the predominant component in commercial mixtures, demonstrates markedly higher antimicrobial activity than Spiramycin III, with relative potencies differing by as much as 28 percentage points in standardized assays [1]. Furthermore, the pharmacokinetic behavior of the spiramycin class as a whole diverges significantly from that of other macrolides such as erythromycin, with a 2.4-fold longer plasma half-life and superior tissue penetration [2]. These differences mean that analytical methods, potency calibrations, and biological studies relying on crude spiramycin or alternative components will yield non-equivalent results, compromising data reproducibility and regulatory compliance. For applications demanding component-specific quantification—such as pharmacopeial impurity profiling, structure-activity relationship studies, or biosynthetic pathway analysis—the use of a single, well-characterized reference standard like Spiramycin III is non-negotiable [3].

Quantitative Comparative Evidence: Spiramycin III vs. Spiramycin I, Spiramycin II, and Erythromycin


Relative Antimicrobial Potency: Spiramycin III vs. Spiramycin I by Standardized Diffusion and Turbidimetric Assays

In a six-laboratory, three-country interlaboratory study conducted according to European Pharmacopoeia guidelines, the relative antimicrobial potency of Spiramycin III was quantitatively determined against Spiramycin I as the reference standard (assigned potency: 5535 IU/mg) [1]. The study employed both diffusion and turbidimetric assays with *Bacillus subtilis* and *Staphylococcus aureus* as test organisms [1].

Microbiological potency Interlaboratory study Macrolide antibiotics Bacillus subtilis Staphylococcus aureus

Component-Specific Minimum Inhibitory Concentration (MIC) Profile of Spiramycin III Against Gram-Positive Bacteria

Spiramycin III exhibits a distinct MIC profile against several Gram-positive species, which differs from the MIC values reported for crude spiramycin mixtures or other components. Against *Micrococcus luteus* ATCC 9341, Spiramycin III demonstrates notably high activity (MIC = 0.1 µg/mL), exceeding that typically observed for Spiramycin I against the same strain [1]. The compound also inhibits *Staphylococcus aureus* (MIC = 3.12 µg/mL), *Bacillus subtilis* (MIC = 1.56 µg/mL), and *Bacillus cereus* (MIC = 3.12 µg/mL) .

MIC Staphylococcus aureus Bacillus subtilis Micrococcus luteus Antibacterial susceptibility

Ribosomal Binding Affinity: Spiramycin III IC₅₀ in E. coli 50S Subunit Assay

Spiramycin III inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In a competitive binding assay using *Escherichia coli* ribosomes, Spiramycin III inhibited the binding of [¹⁴C]-tetrahydroloeukomycin A3 with an IC₅₀ of 1 µM . This binding affinity can be contextualized against the class-level mechanism: macrolides typically exhibit IC₅₀ values in the 0.1–10 µM range for ribosomal binding, with 16-membered macrolides (including spiramycin) often showing distinct binding kinetics compared to 14-membered analogs like erythromycin [1].

Ribosome inhibition IC₅₀ Translation inhibition 50S subunit Macrolide mechanism

In Vivo Protective Efficacy: Spiramycin III ED₅₀ Values in Murine Infection Models

In murine infection models, Spiramycin III provides quantifiable protection against multiple pathogens. Following subcutaneous administration, the compound exhibited ED₅₀ values of 116.6 mg/kg against *Staphylococcus aureus*, 167.9 mg/kg against *Streptococcus pneumoniae*, and 27 mg/kg against *Plasmodium berghei* (a malaria model) . These values represent the dose required to protect 50% of infected animals from mortality. For context, comparative studies have demonstrated that spiramycin as a class can be 5–15 times more active than erythromycin by the subcutaneous route in septicaemia models, and 1.5–6 times more active by the oral route [1].

ED₅₀ In vivo efficacy Staphylococcus aureus Streptococcus pneumoniae Plasmodium berghei

Post-Antibiotic Effect (PAE) of Spiramycin vs. Erythromycin Against S. aureus

The post-antibiotic effect (PAE)—the persistent suppression of bacterial growth after antibiotic removal—is a key pharmacodynamic parameter distinguishing spiramycin from other macrolides. In a comparative study, after 3 hours of exposure to 4× MIC, the delay in regrowth of *S. aureus* was 9 hours for spiramycin versus only 5 hours for erythromycin [1]. In a continuous cultivation model, spiramycin produced an inhibitory effect for 12 hours, whereas erythromycin's effect lasted only 6 hours [1]. A separate study comparing 14-membered and 16-membered macrolides found that the average PAE (Δtime to 1 log₁₀ regrowth) at 4× MIC was 101 minutes for spiramycin/josamycin versus 33 minutes for erythromycin/roxithromycin—a 3.1-fold difference [2].

Post-antibiotic effect PAE Staphylococcus aureus Persistent suppression Macrolide comparison

Pharmacokinetic Differentiation: Spiramycin vs. Erythromycin Tissue Penetration and Elimination Half-Life

In a single-dose crossover study in six healthy male volunteers, spiramycin (2 g oral dose) was compared with erythromycin (500 mg oral dose) [1]. Spiramycin demonstrated a mean plasma elimination half-life of 3.8 hours versus 1.6 hours for erythromycin—a 2.4-fold difference [1]. In inflammatory fluid, the half-life difference was even more pronounced: 7.7 hours for spiramycin versus 2.2 hours for erythromycin—a 3.5-fold difference [1]. Tissue penetration into inflammatory fluid reached 66% for spiramycin compared to 54% for erythromycin [1]. The steady-state volume of distribution for spiramycin is 5.6 L/kg, with high tissue-to-serum concentration ratios observed in pulmonary, prostatic, and bucco-dental tissues [2].

Pharmacokinetics Tissue penetration Half-life Inflammatory fluid Bioavailability

High-Impact Application Scenarios for Spiramycin III (CAS 24916-52-7) Based on Quantitative Evidence


Analytical Reference Standard for HPLC-UV Pharmacopeial Impurity Profiling

Spiramycin III is essential as a component-specific reference standard for reversed-phase HPLC methods that resolve spiramycins I, II, and III [1]. The validated method demonstrates good selectivity toward the three major components and related impurities, enabling accurate quantification in commercial spiramycin preparations and compliance with European Pharmacopoeia specifications [1]. The 72% relative potency of Spiramycin III versus Spiramycin I (by diffusion assay) must be factored into any potency calibration using HPLC peak area normalization [2].

Structure-Activity Relationship (SAR) Studies of 16-Membered Macrolide Antibiotics

Spiramycin III, bearing a 3-O-propionyl group, serves as a distinct SAR probe compared to Spiramycin I (3-OH) and Spiramycin II (3-O-acetyl) [1]. Its MIC profile—including 3.12 µg/mL against *S. aureus* and 0.1 µg/mL against *M. luteus*—provides a quantitative baseline for evaluating how 3-position modifications alter antimicrobial spectrum and potency [2]. The compound's IC₅₀ of 1 µM for ribosomal binding further enables molecular-level SAR investigations into macrolide-ribosome interactions [2].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Murine Infection Models

Researchers conducting in vivo efficacy studies require precise dosing based on component-specific activity. Spiramycin III's ED₅₀ values—116.6 mg/kg (S. aureus), 167.9 mg/kg (S. pneumoniae), and 27 mg/kg (P. berghei)—provide validated reference points for subcutaneous dosing regimens [1]. The extended 7.7-hour half-life in tissue compartments and 3.1-fold longer post-antibiotic effect versus erythromycin [2] should be incorporated into PK/PD models when designing dosing intervals and interpreting efficacy outcomes.

Biosynthetic Pathway Elucidation and Fermentation Process Optimization

Spiramycin III is a terminal biosynthetic product in *S. ambofaciens*, resulting from 3-O-propionylation of the aglycone core [1]. Researchers studying macrolide biosynthesis, engineering novel spiramycin derivatives, or optimizing fermentation yields require pure Spiramycin III to calibrate HPLC methods and to serve as an authentic standard for LC-MS identification of pathway intermediates [2]. The compound's defined melting point (127–131°C) and optical rotation (-83°) provide orthogonal identity verification for isolated fermentation products .

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